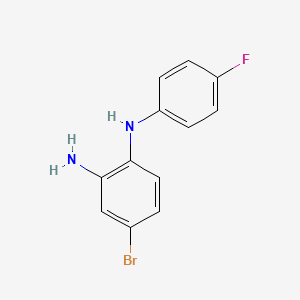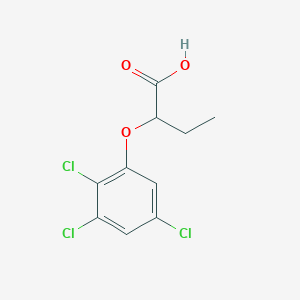![molecular formula C10H17NO5 B8614283 ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate](/img/structure/B8614283.png)
ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate
Descripción general
Descripción
Butyl N-[ethoxy(oxo)acetyl]glycinate is a chemical compound with the molecular formula C10H19NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a butyl group, an ethoxy group, and a glycinate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate typically involves the reaction of butylamine with ethyl oxalyl chloride, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Butylamine with Ethyl Oxalyl Chloride: This step involves the formation of an intermediate compound, which is then reacted with glycine.
Addition of Glycine: Glycine is added to the reaction mixture, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions. The process involves the use of high-purity reagents and precise control of temperature and pressure to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl N-[ethoxy(oxo)acetyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Butyl N-[ethoxy(oxo)acetyl]glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate include:
Butyl N-[ethoxy(oxo)acetyl]alaninate: Similar structure with alanine instead of glycine.
Butyl N-[ethoxy(oxo)acetyl]valinate: Similar structure with valine instead of glycine.
Uniqueness
Butyl N-[ethoxy(oxo)acetyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C10H17NO5 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl 2-[(2-butoxy-2-oxoethyl)amino]-2-oxoacetate |
InChI |
InChI=1S/C10H17NO5/c1-3-5-6-16-8(12)7-11-9(13)10(14)15-4-2/h3-7H2,1-2H3,(H,11,13) |
Clave InChI |
QCDMZAGNMRUVNZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CNC(=O)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8614202.png)

![9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene](/img/structure/B8614221.png)


![1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8614236.png)
![N-[(2-Fluoro-6-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8614245.png)







